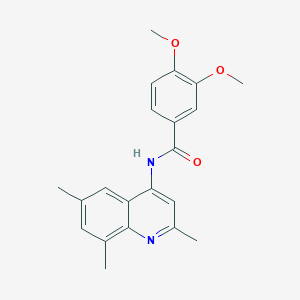

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide information about the types of bonds and functional groups present in the molecule.Applications De Recherche Scientifique

Antioxidant Applications

Research on antioxidants like ethoxyquin and its analogues, including quinoline derivatives, highlights the importance of these compounds in protecting valuable polyunsaturated fatty acids in fish meal against oxidation. Such compounds can prevent spontaneous combustion of fish meal by stabilizing residual lipids, demonstrating the utility of quinoline derivatives in food preservation and safety (A. J. de Koning, 2002).

Antimicrobial and Plant Defense Metabolites

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites produced by certain plants and have roles in defense against microbial threats. Studies on these compounds reveal their potential as scaffolds for designing new antimicrobial agents. This suggests that benzamide derivatives, by analogy, could serve as bases for the development of novel antimicrobial compounds (Wouter J. C. de Bruijn, H. Gruppen, & J. Vincken, 2018).

Pharmaceutical Research

In pharmaceutical research, the development of small-molecule inhibitors, including those targeting coagulation factors such as Factor Xa, showcases the utility of quinoline and benzamide derivatives in creating potent and selective therapeutic agents. These compounds have been explored for their antithrombotic properties, illustrating the chemical versatility and therapeutic potential of such derivatives (H. Pauls, W. R. Ewing, & Y. M. Choi-Sledeski, 2001).

Analytical and Environmental Applications

The analytical methods used in determining antioxidant activity, including the use of quinoline derivatives as redox mediators, highlight their application in assessing the antioxidant capacity of various compounds. This research is critical in fields ranging from food engineering to environmental science, underscoring the broader utility of these compounds in scientific analysis and environmental monitoring (I. Munteanu & C. Apetrei, 2021).

Orientations Futures

Future research could focus on the potential applications of 3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide in various fields, such as medicine or industry, given the wide range of uses for similar benzamide compounds . Additionally, more detailed studies on its synthesis, properties, and safety could be beneficial.

Propriétés

IUPAC Name |

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-12-8-13(2)20-16(9-12)17(10-14(3)22-20)23-21(24)15-6-7-18(25-4)19(11-15)26-5/h6-11H,1-5H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLSQQDKCFONHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2833007.png)

![N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2833011.png)

![N-(2-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2833012.png)

![N-[3-(diethylamino)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2833016.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(trifluoromethoxy)benzyl)propanamide](/img/structure/B2833018.png)

![N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2833020.png)